molecular formula C14H13N3O B1322017 2-((4-Methoxybenzyl)amino)isonicotinonitrile CAS No. 618446-32-5

2-((4-Methoxybenzyl)amino)isonicotinonitrile

Cat. No. B1322017
Key on ui cas rn: 618446-32-5
M. Wt: 239.27 g/mol
InChI Key: GDOLTFXKNDDGCB-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

To pyridine (500 mL) were added 2-chloroisonicotinonitrile (22.0 g, 159 mmole), para-methoxybenzylamine (25 g, 114% Meq.), and NaHCO3 (30 g). The mixture was heated under reflux overnight. After cooling to RT, the mixture was filtered and the filter cake was rinsed with CH2Cl2. The combined filtrate was concentrated to dryness in vacuum to form a yellow solid. This solid is then recrystallized in EtOAc to give a light yellow crystalline compound and the mother liquor was concentrated and subjected to EtOAc again (repeating three times) to yield the desired compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1.C([O-])(O)=O.[Na+]>N1C=CC=CC=1>[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH:17][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=2)[C:5]#[N:6])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CN1
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake was rinsed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
to form a yellow solid
CUSTOM
Type
CUSTOM
Details
This solid is then recrystallized in EtOAc
CUSTOM
Type
CUSTOM
Details
to give a light yellow crystalline compound
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CNC=2C=C(C#N)C=CN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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